

Spectroscopic Data for 5-Bromo-2-ethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-ethylpyridine**

Cat. No.: **B1339753**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-ethylpyridine**, a significant building block in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

5-Bromo-2-ethylpyridine is a substituted pyridine derivative with the chemical formula C₇H₈BrN. Accurate and comprehensive spectroscopic data is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide presents a compilation of predicted and established spectroscopic data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections detail the expected spectroscopic data for **5-Bromo-2-ethylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.55	d	~2.3	1H	H-6
~7.65	dd	~8.3, 2.4	1H	H-4
~7.05	d	~8.3	1H	H-3
~2.75	q	~7.6	2H	-CH ₂ -
~1.25	t	~7.6	3H	-CH ₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~162.5	C-2
~150.0	C-6
~140.5	C-4
~122.0	C-3
~118.0	C-5
~29.0	-CH ₂ -
~14.0	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium
2975-2850	Aliphatic C-H Stretch	Medium-Strong
1600-1550	C=C and C=N Ring Stretching	Medium-Strong
1470-1430	C-H Bending (Alkyl)	Medium
~1050	C-Br Stretch	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₇ H ₈ BrN
Molecular Weight	186.05 g/mol [1]
Exact Mass	184.98401 Da[1]
Expected Observations	
Molecular Ion (M ⁺)	m/z ≈ 185 and 187 (due to ⁷⁹ Br and ⁸¹ Br isotopes in ~1:1 ratio)
Major Fragments	Loss of ethyl group (-29), loss of bromine (-79/81)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Bromo-2-ethylpyridine** in about 0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Insert the tube into the spectrometer's probe.
 - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: As **5-Bromo-2-ethylpyridine** is a liquid at room temperature, a thin film can be prepared.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of the **5-Bromo-2-ethylpyridine** sample directly onto the ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:


- Sample Introduction: Introduce a small amount of the sample into the instrument, typically via direct infusion or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the EI source to generate the molecular ion and various fragment ions.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions and record their relative abundance.

- Data Analysis:

- Identify the molecular ion peak (M^+). Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units).
- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Bromo-2-ethylpyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-2-ethylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339753#spectroscopic-data-for-5-bromo-2-ethylpyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com